(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile
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Overview
Description
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of the Ethenyl Group: The benzothiazole core is then reacted with a vinyl halide under basic conditions to introduce the ethenyl group.
Attachment of the Methoxy and Benzyl Groups: The phenyl ring is functionalized with a methoxy group and a benzyl group through electrophilic aromatic substitution reactions.
Incorporation of the Cyanide Group: Finally, the cyanide group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(1,3-BENZOTHIAZOL-2-YL)-2-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Phenylmethanamine: Another name for benzylamine, highlighting its structural similarity.
Properties
Molecular Formula |
C25H20N2O2S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C25H20N2O2S/c1-17-7-9-18(10-8-17)16-29-22-12-11-19(14-23(22)28-2)13-20(15-26)25-27-21-5-3-4-6-24(21)30-25/h3-14H,16H2,1-2H3/b20-13+ |
InChI Key |
RHTUZYVXSPRPNO-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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